1,3-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide hydrochloride
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Description
1,3-dimethyl-N-(4-phenylbutan-2-yl)-1H-pyrazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H22ClN3O and its molecular weight is 307.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Pyrazole derivatives have been extensively studied for their utility in the synthesis of heterocyclic compounds. For example, Fadda et al. (2012) explored the utility of enaminonitriles in the synthesis of various pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of pyrazole-based compounds in producing a wide range of heterocyclic structures with potential for further chemical and pharmacological exploration (Fadda, Etman, El-Seidy, & Elattar, 2012). This research underscores the importance of pyrazole derivatives in medicinal chemistry and drug design, providing a foundation for the development of novel therapeutic agents.
Biological Activities
Pyrazole derivatives are also notable for their varied biological activities. For instance, Silvestri et al. (2008) conducted studies on the cannabinoid receptor affinity of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, identifying compounds with selectivity for the CB1 receptor, suggesting potential applications in the development of treatments for disorders related to the endocannabinoid system (Silvestri et al., 2008).
Properties
IUPAC Name |
1,3-dimethyl-N-(4-phenylbutan-2-yl)pyrazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.ClH/c1-12(9-10-14-7-5-4-6-8-14)17-16(20)15-11-19(3)18-13(15)2;/h4-8,11-12H,9-10H2,1-3H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFPQHJRCGEQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(C)CCC2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.